3-Bromo-5-fluorobenzene-1,2-diamine
Overview
Description
3-Bromo-5-fluorobenzene-1,2-diamine: is a heterocyclic aromatic compound with the molecular formula C6H6BrFN2 . . This compound is valuable in various chemical syntheses due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,2-diaminobenzene followed by fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediates such as 3,5-dichloro-4-fluoroaniline, which undergoes diazotization and subsequent bromination . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions are common due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, fluorine, and other halogens are used under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic compounds .
Scientific Research Applications
3-Bromo-5-fluorobenzene-1,2-diamine is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel heterocyclic compounds and other organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used as a reagent and catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound’s bromine and fluorine atoms play a crucial role in these interactions, facilitating the formation of stable intermediates and final products . The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to yield substituted benzene rings .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-5-fluorobenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in chemical syntheses. This dual substitution pattern allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-bromo-5-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCINLTLIJKUOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554685 | |
Record name | 3-Bromo-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115440-10-3 | |
Record name | 3-Bromo-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115440-10-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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